1-[(2-fluorobenzyl)sulfonyl]-N-{4-[(phenylsulfanyl)methyl]phenyl}piperidine-4-carboxamide
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Overview
Description
1-[(2-FLUOROPHENYL)METHANESULFONYL]-N-{4-[(PHENYLSULFANYL)METHYL]PHENYL}PIPERIDINE-4-CARBOXAMIDE is a complex organic compound that features a piperidine ring substituted with various functional groups
Preparation Methods
The synthesis of 1-[(2-FLUOROPHENYL)METHANESULFONYL]-N-{4-[(PHENYLSULFANYL)METHYL]PHENYL}PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, including the formation of the piperidine ring and subsequent functionalization. Common synthetic routes may include:
Suzuki–Miyaura coupling: This method involves the coupling of boronic acids with halides in the presence of a palladium catalyst.
Nucleophilic substitution: This reaction can be used to introduce the sulfonyl and sulfanyl groups onto the aromatic rings.
Industrial production methods would likely involve optimizing these reactions for scale, ensuring high yields and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, oxidizing agents for oxidation, and reducing agents for reduction. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-[(2-FLUOROPHENYL)METHANESULFONYL]-N-{4-[(PHENYLSULFANYL)METHYL]PHENYL}PIPERIDINE-4-CARBOXAMIDE has several applications in scientific research:
Medicinal Chemistry: It can be used as a lead compound for the development of new pharmaceuticals due to its potential biological activity.
Organic Synthesis: This compound can serve as an intermediate in the synthesis of more complex molecules.
Biological Studies: Researchers may use this compound to study its effects on various biological pathways and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 1-[(2-FLUOROPHENYL)METHANESULFONYL]-N-{4-[(PHENYLSULFANYL)METHYL]PHENYL}PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes or receptors involved in key biological pathways . The exact pathways and molecular targets would depend on the specific biological activity of the compound.
Comparison with Similar Compounds
Similar compounds to 1-[(2-FLUOROPHENYL)METHANESULFONYL]-N-{4-[(PHENYLSULFANYL)METHYL]PHENYL}PIPERIDINE-4-CARBOXAMIDE include other piperidine derivatives with similar functional groups. These compounds may share similar chemical properties but differ in their biological activity and applications . Examples of similar compounds include:
N-4 substituted fentanyl analogs: These compounds have similar structural features and are known for their potent biological activity.
Other sulfonyl and sulfanyl substituted piperidines: These compounds may have similar synthetic routes and chemical reactivity.
Properties
Molecular Formula |
C26H27FN2O3S2 |
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Molecular Weight |
498.6 g/mol |
IUPAC Name |
1-[(2-fluorophenyl)methylsulfonyl]-N-[4-(phenylsulfanylmethyl)phenyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C26H27FN2O3S2/c27-25-9-5-4-6-22(25)19-34(31,32)29-16-14-21(15-17-29)26(30)28-23-12-10-20(11-13-23)18-33-24-7-2-1-3-8-24/h1-13,21H,14-19H2,(H,28,30) |
InChI Key |
AZECXMWIELYBPI-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=CC=C(C=C2)CSC3=CC=CC=C3)S(=O)(=O)CC4=CC=CC=C4F |
Origin of Product |
United States |
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